1-(Butylsulfonyl)-2-methylpiperazine hydrochloride

Descripción

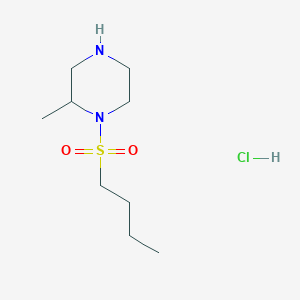

1-(Butylsulfonyl)-2-methylpiperazine hydrochloride is a piperazine derivative characterized by a butylsulfonyl group at the 1-position and a methyl group at the 2-position of the piperazine ring. Piperazine derivatives are widely utilized in industrial and pharmaceutical applications due to their versatility in forming hydrogen bonds, surfactant capabilities, and enzyme inhibitory effects .

Propiedades

Fórmula molecular |

C9H21ClN2O2S |

|---|---|

Peso molecular |

256.79 g/mol |

Nombre IUPAC |

1-butylsulfonyl-2-methylpiperazine;hydrochloride |

InChI |

InChI=1S/C9H20N2O2S.ClH/c1-3-4-7-14(12,13)11-6-5-10-8-9(11)2;/h9-10H,3-8H2,1-2H3;1H |

Clave InChI |

HEYOUSXLJBCSAJ-UHFFFAOYSA-N |

SMILES canónico |

CCCCS(=O)(=O)N1CCNCC1C.Cl |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del clorhidrato de 1-(butilsulfonil)-2-metilpiperazina generalmente implica la reacción de 2-metilpiperazina con cloruro de butilsulfonilo en presencia de una base como la trietilamina. La reacción se lleva a cabo en un solvente orgánico como el diclorometano a una temperatura controlada para asegurar la formación del producto deseado. El compuesto resultante se purifica luego mediante técnicas de recristalización o cromatografía.

Métodos de Producción Industrial: A escala industrial, la producción de clorhidrato de 1-(butilsulfonil)-2-metilpiperazina puede implicar reactores de flujo continuo para mejorar la eficiencia y el rendimiento de la reacción. El uso de sistemas automatizados para la adición de reactivos y el control de las condiciones de reacción asegura una calidad de producto consistente. El producto final se obtiene como una sal de clorhidrato para mejorar su estabilidad y solubilidad.

Análisis De Reacciones Químicas

Tipos de Reacciones: El clorhidrato de 1-(butilsulfonil)-2-metilpiperazina sufre diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno para formar sulfoxidos o sulfonas.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio para convertir el grupo sulfonilo en un sulfuro.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio en un medio acuoso.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base como el hidruro de sodio.

Principales Productos Formados:

Oxidación: Sulfoxidos y sulfonas.

Reducción: Sulfuros.

Sustitución: Diversos derivados de piperazina sustituidos.

Aplicaciones Científicas De Investigación

El clorhidrato de 1-(butilsulfonil)-2-metilpiperazina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como intermediario en la síntesis de moléculas orgánicas complejas y como reactivo en diversas transformaciones orgánicas.

Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Sirve como bloque de construcción para el desarrollo de agentes farmacéuticos, particularmente aquellos dirigidos a trastornos neurológicos y psiquiátricos.

Industria: El compuesto se utiliza en la producción de productos químicos especiales y como catalizador en ciertos procesos industriales.

Mecanismo De Acción

El mecanismo de acción del clorhidrato de 1-(butilsulfonil)-2-metilpiperazina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo butilsulfonilo puede formar enlaces de hidrógeno e interacciones electrostáticas con los sitios activos de las enzimas, modulando su actividad. Además, el anillo de piperazina puede interactuar con los receptores de neurotransmisores, influyendo en las vías de transducción de señales.

Compuestos Similares:

1-(Butilsulfonil)piperazina: Carece del grupo metilo en el anillo de piperazina.

2-Metilpiperazina: Carece del grupo butilsulfonilo.

1-(Fenilsulfonil)-2-metilpiperazina: Contiene un grupo fenilsulfonilo en lugar de un grupo butilsulfonilo.

Unicidad: El clorhidrato de 1-(butilsulfonil)-2-metilpiperazina es único debido a la presencia de ambos grupos butilsulfonilo y metilo, que confieren propiedades químicas y biológicas distintas. La combinación de estos grupos funcionales mejora su solubilidad, estabilidad y posible actividad biológica en comparación con compuestos similares.

Comparación Con Compuestos Similares

Research Findings and Implications

- Surfactant Efficiency : Substituted piperazines like 2-methylpiperazine (F) outperform unsubstituted analogs in CeO₂ slurry stabilization, suggesting that the butylsulfonyl derivative could offer further improvements in industrial polishing processes .

- Kinase Inhibition : Structural analogs like H7 demonstrate that sulfonyl group geometry critically influences PKC inhibition. The butylsulfonyl variant may exhibit unique selectivity, warranting further enzymatic assays .

Actividad Biológica

1-(Butylsulfonyl)-2-methylpiperazine hydrochloride is a synthetic compound notable for its unique structural features, including a piperazine ring and a butylsulfonyl group. The molecular formula is C₈H₁₈N₂O₂S, and it belongs to the class of piperazine derivatives, which are recognized for their diverse biological activities and applications in pharmaceuticals and agrochemicals . This compound has garnered attention for its potential therapeutic properties, particularly in the context of infectious diseases.

The biological activity of this compound primarily involves its interaction with specific enzymes, notably DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2-epimerase). This enzyme is crucial for the biosynthesis of mycobacterial cell wall components. The compound acts as a covalent inhibitor by forming adducts with cysteine residues at the active site of DprE1, effectively disrupting its enzymatic function and leading to inhibition of bacterial growth .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various strains of bacteria, particularly Mycobacterium tuberculosis. The compound's ability to inhibit DprE1 has been linked to its potential as an anti-tubercular agent .

Table 1: Summary of Biological Activity Studies

| Study Reference | Target Organism | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Mycobacterium tuberculosis | 0.5 | Inhibition of DprE1 via covalent bonding | |

| Various bacterial strains | 10 | General antibacterial activity |

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of related piperazine derivatives has provided insights into how modifications to the piperazine ring and sulfonyl group can enhance biological activity. For instance, variations in substituents on the piperazine ring can significantly impact binding affinity and specificity towards target enzymes .

Case Study 1: Antimicrobial Efficacy

A study investigated the efficacy of this compound against clinical isolates of Mycobacterium tuberculosis. The findings indicated that the compound not only inhibited bacterial growth but also demonstrated low cytotoxicity against mammalian cells, suggesting a favorable therapeutic index .

Case Study 2: Comparative Analysis with Analogues

Comparative studies with structurally similar compounds revealed that this compound showed superior inhibitory effects against DprE1 compared to other piperazine derivatives. This was attributed to its unique sulfonyl group, which enhances binding interactions with the enzyme .

Future Directions

Further research is necessary to explore the full spectrum of biological activities associated with this compound. Potential areas for investigation include:

- Expanded Antimicrobial Spectrum : Evaluating efficacy against a broader range of pathogens.

- Mechanistic Studies : Detailed studies on the molecular interactions between the compound and various biological targets.

- In Vivo Efficacy : Assessing therapeutic outcomes in animal models to establish clinical relevance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.